molecular formula C21H20ClNO4 B11397924 6-chloro-4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11397924
M. Wt: 385.8 g/mol
InChI Key: XAIAJUMEEDWARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-ethyl-9-[(4-methoxyphenyl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromenooxazines This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and various substituents such as chloro, ethyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-9-[(4-methoxyphenyl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring.

    Introduction of the Oxazine Ring: The oxazine ring is introduced through a cyclization reaction involving an amine and a carbonyl compound.

    Substitution Reactions: The chloro, ethyl, and methoxyphenyl groups are introduced through various substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents and catalysts may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-ethyl-9-[(4-methoxyphenyl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Halogenating agents, alkylating agents, and other reagents under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: As a probe for studying biological processes and interactions due to its unique structural features.

    Industry: Use in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-9-[(4-methoxyphenyl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in a biological context, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Chromenooxazines: Other compounds in the chromenooxazine class with different substituents.

    Chromenes: Compounds with a chromene ring but lacking the oxazine ring.

    Oxazines: Compounds with an oxazine ring but lacking the chromene ring.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

6-chloro-4-ethyl-9-[(4-methoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20ClNO4/c1-3-14-8-19(24)27-20-16(14)9-18(22)21-17(20)11-23(12-26-21)10-13-4-6-15(25-2)7-5-13/h4-9H,3,10-12H2,1-2H3

InChI Key

XAIAJUMEEDWARO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.